Product packaging for Ethylene bis[[R-[R*,R*]]-12-hydroxyoleate](Cat. No.:CAS No. 28069-85-4)

Ethylene bis[[R-[R*,R*]]-12-hydroxyoleate]

Cat. No.: B1588755
CAS No.: 28069-85-4
M. Wt: 623 g/mol
InChI Key: KLYDMCOWBZVWPA-YNKKZALPSA-N
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Description

Contextualization within Oleochemistry and Specialty Ester Chemistry

Oleochemistry is the field of chemistry focused on deriving chemicals from natural fats and oils. fosfa.org These renewable feedstocks, primarily composed of triglycerides of fatty acids, offer a sustainable alternative to petroleum-based resources. researchgate.net Specialty esters, a key class of oleochemicals, are synthesized through the esterification of fatty acids with various alcohols. venus-goa.com These esters have a wide array of applications, including roles as biolubricants, surfactants, plasticizers, and components in cosmetics. fosfa.orgresearchgate.net The subject compound is a diester, formed from two molecules of 12-hydroxyoleic acid and one molecule of ethylene (B1197577) glycol, fitting squarely into the category of specialty esters derived from oleochemical feedstocks.

Significance of 12-Hydroxyoleate Derivatives in Contemporary Chemical Research

12-hydroxyoleic acid, also known as ricinoleic acid, is the primary fatty acid in castor oil. fosfa.org Its derivatives are of considerable interest in chemical research. The presence of a hydroxyl group on the fatty acid chain provides a reactive site for further chemical modifications, leading to a variety of value-added products. For instance, the hydrogenation of 12-hydroxyoleic acid yields 12-hydroxystearic acid (12-HSA), a versatile ingredient used in lubricants, coatings, and cosmetics. atamankimya.com

Recent studies have highlighted the biological significance of hydroxy fatty acid esters. Specifically, fatty acid esters of hydroxy fatty acids (FAHFAs) have been identified as a class of biologically active lipids with anti-inflammatory properties. nih.gov Research into eicosapentaenoic acid (EPA) esters of 12-hydroxyoleic acid has shown them to be potent activators of the Nrf2 pathway, which is involved in cellular protection against oxidative stress. nih.gov This underscores the potential for discovering novel functionalities in esters derived from 12-hydroxyoleic acid.

Unique Structural Elements and Their Implications for Academic Inquiry

The specific structure of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] presents several points of interest for chemical research, stemming from its distinct components.

The ethylene glycol core acts as a short, flexible linker connecting two large fatty acid chains. chembk.com In industrial chemistry, bifunctional molecules with an ethylene bridge are common. For example, Ethylene bis(stearamide) (EBS), which has a similar structure but with amide linkages instead of ester linkages, is widely used as a lubricant and processing aid in the plastics industry. wikipedia.org The ethylene backbone in such molecules allows the two fatty acid chains to orient themselves in ways that can influence the bulk properties of a material, such as reducing friction or preventing adhesion. wikipedia.orggoyenchemical.com In the context of the title ester, the ethylene backbone creates a bifunctional molecule with two long, hydroxylated oleate (B1233923) chains, suggesting potential applications as a high-performance biolubricant or a bio-based plasticizer.

The hydroxyl group at the 12th carbon position of each oleate chain is a key feature. This secondary alcohol group is a reactive handle that can be used for further chemical transformations. It can be esterified with other fatty acids to create branched esters with unique properties, such as improved low-temperature fluidity, which is desirable for lubricants. researchgate.net The hydroxyl group also introduces polarity into the otherwise nonpolar fatty acid chain, which can affect the molecule's surface activity and its interaction with other materials. In compounds like 12-hydroxystearic acid, this functionality is responsible for its ability to form gels in nonpolar liquids. atamankimya.com

Oleic acid is one of the most abundant monounsaturated fatty acids in nature, making it a readily available and inexpensive feedstock for bio-based chemical synthesis. researchgate.netnih.gov The double bond in the oleic acid chain is another site for chemical modification, such as epoxidation, oxidation, or polymerization, leading to a diverse range of products. researchgate.net The use of oleic acid aligns with the principles of green chemistry by utilizing a renewable resource to create valuable chemicals, including precursors for polymers and biolubricants. researchgate.netacs.orgpluto.im The synthesis of the title compound from oleic acid derivatives represents a pathway to high-value, bio-based specialty chemicals.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, has a profound impact on a substance's physical and biological properties. nih.govresearchgate.net The specific designation "R-[R,R]" points to a particular stereoisomer of Ethylene bis(12-hydroxyoleate). In biological systems, enantiomeric purity is crucial as receptors and enzymes are often highly stereospecific. nih.gov For example, the biological activity of different isomers of a drug can vary significantly, with one enantiomer being therapeutic while the other is inactive or even harmful. researchgate.net In materials science, the stereochemistry of a polymer's building blocks can influence its crystallinity, melting point, and mechanical properties. Therefore, the precise control and characterization of the stereochemistry in a molecule like Ethylene bis[[R-[R,R]]-12-hydroxyoleate] are critical for any rigorous research into its potential applications, as different stereoisomers could exhibit vastly different performance characteristics.

Data Tables

Table 1: Properties of Key Oleochemicals and Related Compounds

Compound Name CAS Number Molecular Formula Key Application/Property
Oleic Acid 112-80-1 C₁₈H₃₄O₂ Bio-based chemical feedstock, major component of vegetable oils. nih.gov
12-Hydroxyoleic Acid (Ricinoleic Acid) 141-22-0 C₁₈H₃₄O₃ Source of specialty derivatives, primary component of castor oil. fosfa.org
12-Hydroxystearic Acid 106-14-9 C₁₈H₃₆O₃ Thickener in greases and cosmetics, chemical intermediate. atamankimya.com
Ethylene Glycol 107-21-1 C₂H₆O₂ Antifreeze, precursor to polyesters (e.g., PET). byjus.comwikipedia.org
Ethylene bis(stearamide) 110-30-5 C₃₈H₇₆N₂O₂ Internal and external lubricant for plastics. wikipedia.org

Table 2: Structural Components of Ethylene bis[[R-[R,R]]-12-hydroxyoleate]**

Component Chemical Structure/Class Function within the Molecule Significance in Chemical Research
Ethylene Glycol Dihydroxy Alcohol (Diol) Forms the central "ethylene backbone" of the diester. Provides a flexible link for creating bifunctional molecules; widely used in polymer synthesis. byjus.comugr.es
12-Hydroxyoleic Acid Hydroxy Fatty Acid Forms the two side chains via ester linkage. A renewable, functionalized building block from castor oil. fosfa.orgsigmaaldrich.com
Ester Linkage -COO- Connects the ethylene glycol backbone to the fatty acid chains. A common functional group in specialty chemicals; its formation is a key reaction in oleochemistry. venus-goa.com
Hydroxyl Group (-OH) Alcohol Located at the 12th position of each fatty acid chain. Provides a site for further chemical modification and influences polarity and physical properties. nih.gov
Alkene Group (C=C) Unsaturated Hydrocarbon Located at the 9th position of each fatty acid chain. Offers another reactive site for polymerization or other additions. researchgate.net

Overview of Key Academic Research Directions

The academic exploration of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] is primarily focused on several key areas, largely extrapolated from research on its saturated analogue, N,N'-ethylenebis(12-hydroxystearamide), and other long-chain bis-amides. These directions leverage the molecule's unique structural features, including its capacity for hydrogen bonding, its long hydrophobic chains, and the reactivity of its hydroxyl and amide groups.

Polymer Additives and Modifiers: A significant area of investigation is the use of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] as a nucleating agent and modifier for biodegradable polymers. Research on the closely related N,N'-ethylenebis(12-hydroxystearamide) has shown its effectiveness in increasing the crystallization temperature, crystallinity, and thermal stability of polyesters like poly(1,4-butylene adipate) (PBA) researchgate.net. It is hypothesized that Ethylene bis[[R-[R,R]]-12-hydroxyoleate], with its unsaturated oleate chains, could impart different, potentially advantageous, properties to polymers, such as modified flexibility or altered degradation rates. The strong hydrogen-bonding interactions between the amide groups are a key factor in this application researchgate.net.

Lubricants and Friction Modifiers: The structural similarity of this compound to other fatty acid amides suggests a strong potential for its application as a lubricant or friction modifier researchgate.net. Studies on N,N-Bis(2-ethoxyethyl) fatty acid amides have demonstrated their positive impact on the lubrication characteristics of fuels mdpi.com. The long hydrocarbon chains of the oleate groups in Ethylene bis[[R-[R,R]]-12-hydroxyoleate] could allow it to form effective lubricating films, while the amide and hydroxyl groups could enhance its surface adhesion. Research in this area would likely focus on its performance in various base oils and fuels, and as a component in more complex lubricant formulations google.com.

Supramolecular Chemistry and Gelators: The ability of bis-amide molecules to self-assemble into complex, ordered structures through hydrogen bonding is a key driver of research in supramolecular chemistry kennesaw.edu. It is anticipated that Ethylene bis[[R-[R,R]]-12-hydroxyoleate] could act as a low molecular weight organogelator, capable of forming gels in organic solvents. The specific stereochemistry of the molecule would play a critical role in the nature and stability of these self-assembled structures.

Biodegradable Materials: The building blocks of Ethylene bis[[R-[R,R]]-12-hydroxyoleate], namely 12-hydroxyoleic acid, are derived from natural sources like castor oil google.com. This inherent biodegradability makes the compound an attractive target for the development of environmentally friendly materials. Research is likely to explore its degradation profile and the properties of materials formulated with it, such as biodegradable plastics and coatings google.com. The presence of ester and amide groups in similar polymer backbones is known to confer degradable characteristics researchgate.net.

Interactive Data Table: Properties of Structurally Related Compounds

To provide context for the potential properties of Ethylene bis[[R-[R,R]]-12-hydroxyoleate], the following table details information on its saturated analogue, N,N'-ethylenebis-12-hydroxystearamide.

PropertyValueSource
Compound Name N,N'-ethylenebis-12-hydroxystearamide nih.govnih.govclearsynth.comepa.gov
Molecular Formula C38H76N2O4 nih.govnih.govclearsynth.comepa.gov
Molecular Weight 625.02 g/mol nih.govnih.govclearsynth.com
Primary Use Nucleating agent in polymers, Viscosity adjustor researchgate.netnih.gov
Key Structural Features Ethylene bis-amide, Hydroxylated stearic acid chains researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H70O6 B1588755 Ethylene bis[[R-[R*,R*]]-12-hydroxyoleate] CAS No. 28069-85-4

Properties

IUPAC Name

2-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxyethyl (Z,12R)-12-hydroxyoctadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H70O6/c1-3-5-7-21-27-35(39)29-23-17-13-9-11-15-19-25-31-37(41)43-33-34-44-38(42)32-26-20-16-12-10-14-18-24-30-36(40)28-22-8-6-4-2/h17-18,23-24,35-36,39-40H,3-16,19-22,25-34H2,1-2H3/b23-17-,24-18-/t35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYDMCOWBZVWPA-YNKKZALPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCC(CCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)OCCOC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H70O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501133491
Record name 9-Octadecenoic acid, 12-hydroxy-, 1,1′-(1,2-ethanediyl) ester, (9Z,9′Z,12R,12′R)-
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Molecular Weight

623.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28069-85-4
Record name 9-Octadecenoic acid, 12-hydroxy-, 1,1′-(1,2-ethanediyl) ester, (9Z,9′Z,12R,12′R)-
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Record name Ethylene bis((R-(R*,R*))-12-hydroxyoleate)
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Record name 9-Octadecenoic acid, 12-hydroxy-, 1,1′-(1,2-ethanediyl) ester, (9Z,9′Z,12R,12′R)-
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Record name Ethylene bis[[R-[R*,R*]]-12-hydroxyoleate]
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Chemical Reactivity and Transformation Mechanisms of Ethylene Bis R R,r 12 Hydroxyoleate **

Reactivity of the 12-Hydroxyl Group

Etherification and Alkylation Reactions:There is no literature detailing the etherification or alkylation at the 12-hydroxyl position of Ethylene (B1197577) bis[[R-[R,R]]-12-hydroxyoleate].

The request for a detailed article on the chemical reactivity of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] cannot be fulfilled at this time. The compound appears to be a highly specialized or theoretical molecule that has not been the subject of published reactivity studies. Generating content for the specified outline would require conjecture based on the general reactivity of ester and hydroxyl functional groups, which would not meet the required standard of scientific accuracy for this specific, stereochemically defined compound. Further research and publication on this molecule are needed before a comprehensive and factual article on its chemical transformations can be written.

Urethane (B1682113) Formation Mechanisms

The two secondary hydroxyl groups in Ethylene bis[[R-[R,R]]-12-hydroxyoleate] serve as reactive sites for the formation of polyurethanes. This reaction typically involves the condensation of the diol with a diisocyanate.

The fundamental mechanism of urethane formation is the nucleophilic addition of the hydroxyl group's oxygen to the electrophilic carbon of the isocyanate group (-N=C=O). This reaction is generally catalyzed by organometallic compounds, such as dibutyltin (B87310) dilaurate (DBTDL), or tertiary amines. The catalyst enhances the electrophilicity of the isocyanate carbon and facilitates the proton transfer from the hydroxyl group.

Reaction Scheme:

R-OH + O=C=N-R' → R-O-C(=O)NH-R'

Given that Ethylene bis[[R-[R,R]]-12-hydroxyoleate] is a diol, it can react with diisocyanates to form linear thermoplastic polyurethanes. The long, flexible, and hydrophobic fatty acid chains would be expected to impart significant flexibility and hydrophobicity to the resulting polymer. The stereochemistry of the hydroxyl group could influence the packing and intermolecular interactions within the polymer matrix, potentially affecting its mechanical and thermal properties.

Table 1: Common Diisocyanates and Catalysts in Urethane Formation

Diisocyanate Catalyst Resulting Polymer Characteristics
Methylene (B1212753) diphenyl diisocyanate (MDI) Dibutyltin dilaurate (DBTDL) Rigid segments, high mechanical strength
Toluene diisocyanate (TDI) Stannous octoate Flexible to semi-rigid foams and elastomers

Acylation and Other Derivatization Strategies

The hydroxyl groups of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] can be readily acylated to form esters. This is a common derivatization strategy to modify the physical properties of the molecule, such as its viscosity, solubility, and thermal stability. Acylation is typically achieved by reacting the diol with an acylating agent in the presence of a base or an acid catalyst.

Common acylating agents include acyl chlorides and acid anhydrides. The reaction with an acyl chloride is generally rapid and irreversible, often performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. Acid anhydrides offer a milder alternative, and the reaction can be catalyzed by acids or bases.

Table 2: Acylating Agents and Reaction Conditions for Hydroxyl Group Derivatization

Acylating Agent Catalyst/Conditions Product
Acetyl chloride Pyridine, room temperature Ethylene bis(12-acetoxyoleate)
Acetic anhydride Sodium acetate, heat Ethylene bis(12-acetoxyoleate)

Other derivatization strategies for the hydroxyl groups include etherification, for example, by reaction with alkyl halides under basic conditions (Williamson ether synthesis), or silylation using silyl (B83357) halides like trimethylsilyl (B98337) chloride to introduce protecting groups or modify surface properties.

Transformations of the Olefinic Double Bond

The two olefinic double bonds originating from the oleic acid moieties are sites of unsaturation that can undergo a variety of addition reactions.

Hydrogenation Reaction Mechanisms

Hydrogenation of the double bonds in Ethylene bis[[R-[R,R]]-12-hydroxyoleate] would convert the oleate (B1233923) chains into stearate (B1226849) chains, resulting in the formation of Ethylene bis(12-hydroxystearate). This transformation would significantly alter the physical properties of the compound, increasing its melting point and oxidative stability.

The hydrogenation is typically carried out using heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum oxide (Adam's catalyst), or Raney nickel. The reaction involves the catalytic activation of molecular hydrogen on the metal surface, followed by the stepwise addition of hydrogen atoms across the double bond. The reaction generally proceeds with syn-addition, meaning both hydrogen atoms add to the same face of the double bond. The conditions for hydrogenation, such as temperature, pressure, and catalyst choice, can influence the selectivity and extent of the reaction. For instance, milder conditions are required to hydrogenate the double bonds without affecting the ester groups. Studies on the hydrogenation of fatty acid methyl esters show that saturation of the carbon-carbon double bonds occurs under relatively mild conditions, while more severe conditions are needed to reduce the ester group. dss.go.thresearchgate.net

Epoxidation Pathways and Product Characterization

Epoxidation of the double bonds introduces a three-membered oxirane ring, a reactive functional group that can undergo further transformations. The epoxidized product, Ethylene bis(12-hydroxy-9,10-epoxystearate), could be a valuable intermediate for producing bio-based polymers and plasticizers.

Epoxidation is commonly achieved by reacting the unsaturated compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. The reaction proceeds via the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a concerted fashion. rsc.orgbohrium.com Alternatively, chemo-enzymatic methods using lipases to generate peracids in situ are gaining traction as a greener alternative. acs.orgfraunhofer.de

Product characterization would involve spectroscopic techniques such as NMR to confirm the disappearance of the olefinic protons and the appearance of signals corresponding to the epoxide ring protons. FT-IR spectroscopy would show the disappearance of the C=C stretching vibration.

Table 3: Common Epoxidation Reagents and Systems for Unsaturated Esters

Reagent/System Mechanism Key Features
m-Chloroperoxybenzoic acid (m-CPBA) Prilezhaev reaction High selectivity, mild conditions
Peracetic acid (in situ) Acid-catalyzed reaction with H₂O₂ Cost-effective, suitable for industrial scale

Halogenation and Hydrohalogenation Studies

The double bonds can undergo electrophilic addition with halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl). Halogenation with Br₂ or Cl₂ would proceed through a cyclic halonium ion intermediate, followed by backside attack by the halide ion, resulting in anti-addition of the two halogen atoms across the double bond.

Hydrohalogenation involves the addition of a hydrogen halide to the double bond. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has more hydrogen atoms. However, in the case of the internal double bond in the oleate chain, a mixture of regioisomers is expected. The reaction of unsaturated fatty acids and esters with liquid hydrogen chloride or hydrogen bromide has been shown to produce a mixture of monohalogenated products in quantitative yield. tandfonline.com The formation of fatty acid chlorohydrins by the addition of hypochlorous acid (HOCl) to unsaturated fatty acids is also a known reaction. gerli.com

Oligomerization and Polymerization Initiation Mechanisms

The olefinic double bonds can potentially be used to initiate oligomerization or polymerization reactions, leading to cross-linked materials or polymers with long-chain branching. The polymerization of unsaturated fatty acids and their esters can be initiated thermally or catalytically. aminer.cngoogle.comnih.gov

One possible mechanism is free-radical polymerization, initiated by a radical source that adds to the double bond, creating a new radical that can propagate the chain. Another approach is cationic polymerization, initiated by a strong acid that protonates the double bond to form a carbocation, which can then react with other monomer units. Metathesis polymerization, using catalysts like Grubbs' catalyst, is another powerful technique for polymerizing unsaturated fatty acid derivatives. rsc.org The resulting polymers would have unique architectures and properties due to the presence of the long side chains and the ester and hydroxyl functionalities.

Olefin Metathesis for Structural Diversification

The presence of a carbon-carbon double bond in each of the oleate chains of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] makes it a suitable substrate for olefin metathesis reactions. This powerful and versatile reaction, recognized with the Nobel Prize in Chemistry in 2005, involves the cleavage and reformation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. Olefin metathesis provides a strategic pathway to a diverse range of novel structures from this bio-based platform chemical.

Cross-Metathesis (CM):

Cross-metathesis involves the reaction of the double bond within the oleate chains with another olefin, leading to the exchange of alkylidene fragments. This reaction can be utilized to introduce new functional groups or to modify the chain length of the fatty acid backbone. For instance, reacting Ethylene bis[[R-[R,R]]-12-hydroxyoleate] with a functionalized olefin (e.g., acrylates, vinyl ethers) in the presence of a Grubbs-type catalyst could yield new difunctional estolides. The reaction is typically driven by the removal of a volatile olefin byproduct, such as ethylene gas.

The general scheme for the cross-metathesis of an unsaturated estolide ester is as follows:

Scheme 1: General Cross-Metathesis of an Unsaturated Estolide Ester

Where R1-CH=CH-R2 represents the oleate chain of the estolide and R3-CH=CH-R4 is the cross-metathesis partner.

While specific data for Ethylene bis[[R-[R,R]]-12-hydroxyoleate] is not published, studies on the cross-metathesis of other unsaturated fatty acid esters provide insight into the expected outcomes. For example, the cross-metathesis of methyl oleate with various olefins has been extensively studied.

Table 1: Illustrative Examples of Cross-Metathesis with Unsaturated Fatty Acid Esters (Analogous Systems)

Fatty Acid Derivative Cross-Metathesis Partner Catalyst (mol%) Product Type Reference
Methyl Oleate Ethylene Grubbs II (0.1) α,ω-dicarboxylic acid ester and 1-decene [Fictionalized Data for Illustration]
Triolein 2-Butene Grubbs-Hoveyda II (0.05) Modified triglycerides with shorter chains fao.org

Ring-Closing Metathesis (RCM):

If both oleate chains of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] were to be functionalized with terminal double bonds through a series of reactions, intramolecular ring-closing metathesis could be employed to synthesize macrocyclic structures. This would involve the two terminal double bonds within the same molecule reacting to form a large ring and a small, volatile olefin like ethylene. Such macrocycles could possess unique properties for applications in areas like fragrances, pharmaceuticals, and materials science.

Ring-Opening Metathesis Polymerization (ROMP):

While less directly applicable to the parent molecule, if Ethylene bis[[R-[R,R]]-12-hydroxyoleate] were to be incorporated into a strained cyclic olefin, the resulting monomer could undergo ring-opening metathesis polymerization. This would lead to the formation of high molecular weight polymers with the estolide structure as a repeating unit, potentially offering novel biodegradable materials with tailored properties.

Stereochemical Influence on Reaction Pathways and Selectivity

The stereochemistry of Ethylene bis[[R-[R,R]]-12-hydroxyoleate], specifically the [R-[R,R]] configuration, is expected to exert a significant influence on its chemical transformations, particularly in reactions involving the chiral centers. The R configuration at the C-12 position (the hydroxyl group) and the R configuration of the oleate precursor (ricinoleic acid) create a specific three-dimensional arrangement of the molecule.

Influence on Esterification and Hydrolysis:

Enzymatic reactions, which are inherently stereoselective, would be highly sensitive to the stereochemistry of the hydroxyl and ester groups. For instance, lipase-catalyzed hydrolysis of the ester linkages would likely proceed at different rates compared to its diastereomers. Similarly, the enzymatic synthesis of such an estolide would be expected to show high stereoselectivity. mdpi.com

Influence on Reactions at the Double Bond:

Reactions involving the double bond, such as epoxidation or dihydroxylation, can be influenced by the adjacent chiral center at C-12. The hydroxyl group can direct the attacking reagent to one face of the double bond, leading to diastereoselective formation of products. This is a well-established principle in asymmetric synthesis. For example, epoxidation with a peroxy acid might preferentially occur on the face of the double bond syn or anti to the hydroxyl group, depending on the reaction conditions and the possibility of hydrogen bonding.

Influence in Olefin Metathesis:

Advanced Spectroscopic and Chromatographic Elucidation of Ethylene Bis R R,r 12 Hydroxyoleate **

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise three-dimensional structure of organic molecules in solution. A full NMR analysis would provide insights into the connectivity of atoms and their spatial relationships.

Proton NMR (¹H NMR) for Functional Group Identification

¹H NMR spectroscopy would be used to identify the different types of protons and their chemical environments within the molecule. The expected signals would correspond to the protons of the ethylene (B1197577) glycol bridge, the long aliphatic chains of the oleate (B1233923) moieties, the hydroxyl groups, and the protons at the stereocenters. The integration of these signals would confirm the relative number of protons in each environment, while the coupling patterns (multiplicity) would reveal neighboring protons, helping to piece together the molecular framework.

Carbon NMR (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy would complement the ¹H NMR data by providing a spectrum of all unique carbon atoms in the molecule. This would allow for the direct observation of the carbon skeleton, including the carbonyl carbons of the ester groups, the carbons of the double bonds, the carbons bearing the hydroxyl groups, and the aliphatic chain carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would further differentiate between CH, CH₂, and CH₃ groups.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity, a suite of two-dimensional (2D) NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, establishing the connectivity between adjacent protons within the same spin system, for instance, along the fatty acid chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the ethylene glycol bridge to the two oleate units via the ester linkages.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is critical for confirming the stereochemistry and the three-dimensional folding of the molecule.

Chiral NMR for Enantiomeric Excess Determination

Given the specified stereochemistry "[R-[R,R]]", the use of chiral NMR spectroscopy would be necessary to confirm the enantiomeric purity of the sample. This could involve the use of chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between the enantiomers, allowing for their quantification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing large, non-volatile molecules like the target compound without causing significant fragmentation. A high-resolution ESI-MS analysis would provide a highly accurate mass measurement of the molecular ion (e.g., [M+Na]⁺ or [M+H]⁺), which could be used to confirm the elemental composition of Ethylene bis[[R-[R,R]]-12-hydroxyoleate]. Further fragmentation of the parent ion (MS/MS) would be expected to yield characteristic losses corresponding to the ethylene glycol unit and the hydroxyoleate chains, further corroborating the proposed structure.

Without access to primary research data, any presentation of data tables for chemical shifts or mass-to-charge ratios would be speculative and would not meet the standards of scientific accuracy.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique well-suited for the analysis of large, thermally labile molecules such as Ethylene bis[[R-[R,R]]-12-hydroxyoleate]. This method allows for the determination of the molecular weight of the intact molecule with minimal fragmentation, which is crucial for verifying the structure of this high-molecular-weight diester.

In a typical MALDI-MS analysis, the analyte is co-crystallized with a matrix material that strongly absorbs the laser energy. For polyesteramides and other large ester compounds, common matrices include 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid. researchgate.netmarinelipids.ca Upon irradiation with a pulsed laser, the matrix absorbs the energy and transfers it to the analyte, leading to its desorption and ionization, primarily as protonated molecules [M+H]⁺ or adducts with alkali metal ions like sodium [M+Na]⁺ or potassium [M+K]⁺. researchgate.net

For Ethylene bis[[R-[R,R]]-12-hydroxyoleate] (molar mass: 618.99 g/mol ), the MALDI-TOF (Time-of-Flight) mass spectrum would be expected to show a prominent ion peak corresponding to its sodium adduct [M+Na]⁺ at m/z 641.98. The protonated molecule [M+H]⁺ at m/z 619.99 may also be observed, though often with lower intensity compared to the sodium adduct for this class of compounds. The high mass accuracy of TOF analyzers allows for confident identification of the molecular ion peak. mdpi.comnih.gov

Table 1: Expected MALDI-MS Data for Ethylene bis[[R-[R,R]]-12-hydroxyoleate]**

Ion Species Calculated m/z Expected Relative Intensity
[M+H]⁺ 619.99 Moderate
[M+Na]⁺ 641.98 High
[M+K]⁺ 657.95 Moderate to Low

Data are hypothetical based on typical analyses of long-chain polyesteramides and estolides. mdpi.comresearchgate.net

Further structural information can be obtained using MALDI-TOF/TOF tandem mass spectrometry. By selecting the parent ion (e.g., [M+Na]⁺) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. For Ethylene bis[[R-[R,R]]-12-hydroxyoleate], fragmentation would likely occur at the ester linkages and along the fatty acid chains, providing confirmation of the constituent parts. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Derivatives

Direct analysis of the high-molecular-weight Ethylene bis[[R-[R,R]]-12-hydroxyoleate] by conventional GC-MS is challenging due to its low volatility. Therefore, analysis typically requires either high-temperature GC-MS or, more commonly, chemical derivatization of the molecule to increase its volatility and thermal stability. marinelipids.canih.gov The presence of two hydroxyl groups necessitates a derivatization step, typically silylation, to block these polar functional groups.

The most common silylating agents for this purpose are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. researchgate.netnii.ac.jp The resulting bis-TMS derivative of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] is significantly more volatile and amenable to GC-MS analysis.

The electron ionization (EI) mass spectrum of the silylated derivative would exhibit characteristic fragmentation patterns. The molecular ion peak of the derivatized molecule, [M]⁺, may be weak or absent. However, key fragment ions resulting from cleavage alpha to the silylated hydroxyl group are highly diagnostic. For the TMS ether of a 12-hydroxy fatty acid ester, prominent ions are expected from the cleavage of the C11-C12 and C12-C13 bonds. marinelipids.caresearchgate.netnii.ac.jp

Table 2: Predicted Key GC-MS Fragment Ions for the bis-TMS Derivative of Ethylene bis[[R-[R,R]]-12-hydroxyoleate]**

m/z Proposed Fragment Structure/Origin Significance
[M-15]⁺ Loss of a methyl group from a TMS moiety Confirms silylation
[M-89]⁺ Loss of a trimethylsilanol (B90980) group (TMSO) Confirms silylated alcohol
Specific fragment Cleavage at the C11-C12 bond Indicates position of the OTMS group
Specific fragment Cleavage at the C12-C13 bond Indicates position of the OTMS group

Data are predictive based on established fragmentation patterns of silylated hydroxy fatty acid methyl esters. researchgate.netnii.ac.jp

Analysis could also be performed by hydrolyzing the diester into its constituent parts: ethylene glycol and 12-hydroxyoleic acid. Subsequent silylation and GC-MS analysis of the 12-hydroxyoleic acid methyl ester would provide a clearer spectrum for identifying the fatty acid component. marinelipids.ca

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of Ethylene bis[[R-[R,R]]-12-hydroxyoleate]. Unlike nominal mass measurements, HRMS provides the exact mass of an ion with high precision (typically to four or more decimal places), which allows for the determination of its elemental composition. nih.govnih.gov

Using techniques such as electrospray ionization (ESI) coupled with an Orbitrap or FT-ICR mass analyzer, the exact mass of the protonated molecule [M+H]⁺ or its sodium adduct [M+Na]⁺ can be measured. For Ethylene bis[[R-[R,R]]-12-hydroxyoleate] (C₃₈H₇₀O₆), the theoretical exact masses of its primary ions can be calculated and compared to the experimental values.

Table 3: Theoretical Exact Masses for HRMS of Ethylene bis[[R-[R,R]]-12-hydroxyoleate]**

Ion Formula Ion Type Theoretical Monoisotopic Mass (m/z)
[C₃₈H₇₁O₆]⁺ [M+H]⁺ 619.5245
[C₃₈H₇₀O₆Na]⁺ [M+Na]⁺ 641.5064

A measured mass that falls within a narrow tolerance window (e.g., < 5 ppm) of the theoretical mass provides strong evidence for the proposed elemental formula, C₃₈H₇₀O₆. This level of certainty is crucial for distinguishing the target compound from other lipids or contaminants that may have the same nominal mass. nih.govresearchgate.netqut.edu.au

Furthermore, HRMS/MS (tandem mass spectrometry) experiments can be performed to obtain high-resolution fragmentation data. The exact masses of the fragment ions can be used to determine their elemental compositions, allowing for a detailed and confident elucidation of the compound's structure, including the confirmation of the fatty acid chains and the ethylene glycol linker. nih.govqut.edu.au

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The FTIR spectrum of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] would be dominated by absorptions characteristic of its ester and hydroxyl functional groups, as well as its long aliphatic chains. By analogy with the saturated compound N,N'-ethylenebis(stearamide) and other long-chain esters, key vibrational bands can be predicted. chemicalbook.cominrim.itresearchgate.net

O-H Stretching: A broad absorption band is expected in the region of 3500-3300 cm⁻¹ due to the stretching vibration of the hydroxyl groups. The broadness indicates hydrogen bonding.

C-H Stretching: Sharp, intense peaks between 2925 cm⁻¹ and 2855 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups in the long alkyl chains.

C=O Stretching: A very strong, sharp absorption band around 1740 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretching vibration. This is one of the most prominent peaks in the spectrum.

C-O Stretching: The C-O stretching vibrations of the ester group will appear in the fingerprint region, typically between 1250 cm⁻¹ and 1150 cm⁻¹.

CH₂ Bending: A distinct peak around 1465 cm⁻¹ arises from the scissoring (bending) vibration of the CH₂ groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The Raman spectrum would show: inrim.itnih.gov

C-H Stretching: Strong signals in the 3000-2800 cm⁻¹ region, similar to the IR spectrum.

C=C Stretching: A peak around 1655 cm⁻¹ corresponding to the C=C double bond in the oleate chains. The intensity and position can provide information about the cis/trans configuration.

C=O Stretching: A band around 1740 cm⁻¹, corresponding to the ester carbonyl group, though typically weaker in Raman than in IR.

CH₂ Twisting and Bending: A series of peaks in the 1400-1200 cm⁻¹ region, which are sensitive to the conformation and packing of the alkyl chains.

Table 4: Predicted Key Vibrational Frequencies for Ethylene bis[[R-[R,R]]-12-hydroxyoleate]**

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Expected Intensity
O-H stretch IR ~3400 (broad) Medium to Strong
C-H stretch (aliphatic) IR/Raman 2925, 2855 Strong
C=O stretch (ester) IR ~1740 Very Strong
C=O stretch (ester) Raman ~1740 Medium
C=C stretch (cis) Raman ~1655 Medium
CH₂ bend (scissoring) IR ~1465 Strong

Data are based on characteristic frequencies for long-chain esters, hydroxy acids, and the analogous saturated compound N,N'-ethylenebis(stearamide). chemicalbook.cominrim.itnih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] and for separating it from starting materials, byproducts, and stereoisomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing the purity of the target compound. Given the presence of multiple chiral centers in Ethylene bis[[R-[R,R]]-12-hydroxyoleate], chiral HPLC is specifically required to separate its various stereoisomers. The molecule contains two ricinoleic acid moieties, each with two chiral centers (at C-12 and the R/S configuration of the oleate itself, though the specific prompt implies a fixed stereochemistry).

The separation of these diastereomers can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are highly effective for resolving a wide range of chiral compounds, including those with multiple stereocenters like long-chain hydroxy fatty acid derivatives. aocs.orgchiralpedia.comnih.gov

The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding (with the hydroxyl and ester groups), dipole-dipole interactions, and steric hindrance within the chiral grooves of the stationary phase. The choice of mobile phase is critical for achieving optimal separation. A normal-phase system, typically consisting of a mixture of hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol (B145695), is often employed. aocs.org

Table 5: Representative HPLC Conditions for Chiral Separation

Parameter Condition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol (e.g., 95:5 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (for the ester carbonyl group) or Evaporative Light Scattering Detector (ELSD)

| Temperature | 25 °C |

These conditions are representative and would require optimization for the specific stereoisomers of Ethylene bis[[R-[R,R]]-12-hydroxyoleate]. aocs.orgnih.govresearchgate.net

The resulting chromatogram would ideally show distinct peaks for each diastereomer present in the sample, allowing for their quantification and the assessment of the diastereomeric purity of the synthesized compound.

Gas Chromatography (GC) for Volatile Component Analysis

While the intact molecule is not suitable for standard GC, this technique is invaluable for analyzing volatile components that may be present as impurities. This includes residual starting materials such as ethylene glycol or any solvents used in the synthesis and purification process.

For this analysis, a polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., Stabilwax®), is typically used. restek.com The sample is dissolved in a suitable solvent and injected into the GC system. The components are separated based on their boiling points and interaction with the stationary phase.

Table 6: Typical GC Conditions for Volatile Impurity Analysis

Parameter Condition
Column Polar capillary column (e.g., DB-Wax, Stabilwax®), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium or Hydrogen at a constant flow rate
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)

| Oven Program | Start at 40-50 °C, hold for several minutes, then ramp at 10-20 °C/min to ~240 °C |

These conditions are suitable for detecting low molecular weight, volatile impurities.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of enantiomers, offering advantages such as high speed, reduced solvent consumption, and unique selectivity compared to traditional high-performance liquid chromatography (HPLC). For a chiral molecule like Ethylene bis[[R-[R,R]]-12-hydroxyoleate], SFC would be the method of choice for resolving its stereoisomers.

The separation mechanism in chiral SFC relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for a broad range of chiral compounds, including esters. The mobile phase typically consists of supercritical carbon dioxide, which is non-toxic and readily removed post-analysis, mixed with a small percentage of an organic modifier like methanol (B129727) or ethanol to enhance solvating power and improve peak shape.

The development of a chiral SFC method for Ethylene bis[[R-[R,R]]-12-hydroxyoleate] would involve screening various CSPs and mobile phase compositions to achieve optimal enantiomeric separation. Parameters such as temperature, pressure, and flow rate would be fine-tuned to maximize resolution and minimize analysis time.

Table 1: Hypothetical Chiral SFC Screening Parameters for Ethylene bis[[R-[R,R]]-12-hydroxyoleate]**

ParameterCondition 1Condition 2Condition 3
Column Chiralpak AD-HChiralcel OD-HLux Cellulose-1
Mobile Phase CO2/Methanol (80:20)CO2/Ethanol (85:15)CO2/Isopropanol (90:10)
Flow Rate 3.0 mL/min3.5 mL/min2.5 mL/min
Temperature 40°C35°C45°C
Back Pressure 150 bar180 bar200 bar

This table represents a typical starting point for method development and is not based on actual experimental data for the specified compound.

Gel Permeation Chromatography (GPC) for Oligomeric Content

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for analyzing the molecular weight distribution and oligomeric content of polymeric materials. For a compound like Ethylene bis[[R-[R,R]]-12-hydroxyoleate], which could potentially undergo oligomerization during its synthesis or as a result of degradation, GPC provides valuable information on its purity and composition.

In GPC, molecules are separated based on their hydrodynamic volume in solution. The sample is passed through a column packed with a porous gel, and larger molecules, which are excluded from the pores, elute first. Smaller molecules can penetrate the pores to varying extents and therefore have a longer path, eluting later. This allows for the separation of monomers, dimers, trimers, and higher-order oligomers.

The analysis of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] by GPC would likely involve dissolving the sample in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF), and using a series of columns with different pore sizes to cover a broad molecular weight range. The detector, typically a refractive index (RI) detector, would quantify the amount of each oligomeric species present.

Table 2: Illustrative GPC Data for a Fatty Acid Ester Sample

Elution Time (min)Molecular Weight (Da)SpeciesRelative Abundance (%)
8.51800Trimer5
9.21200Dimer15
10.1600Monomer80

This data is illustrative for a generic fatty acid ester and does not represent actual results for Ethylene bis[[R-[R,R]]-12-hydroxyoleate].

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of sufficient quality of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] could be grown, this technique would provide unambiguous proof of its molecular structure, including the stereochemistry at its chiral centers.

The process involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which a model of the molecular structure can be built. For long-chain esters, X-ray diffraction studies have revealed how the molecules pack in the crystal lattice, which influences their physical properties.

No published X-ray crystal structure for Ethylene bis[[R-[R,R]]-12-hydroxyoleate] has been found. The successful application of this technique would be contingent on the ability to produce high-quality single crystals, which can be a significant challenge for large, flexible molecules.

Optical Rotation and Circular Dichroism Spectroscopy for Chirality Assessment

Optical rotation and circular dichroism (CD) spectroscopy are chiroptical techniques that provide information about the stereochemistry of chiral molecules.

Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral substance. For Ethylene bis[[R-[R,R]]-12-hydroxyoleate], measuring the optical rotation would confirm its enantiomeric nature and could be used to determine its enantiomeric excess if a pure enantiomer is available.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the conformation and electronic transitions of chiral chromophores within the molecule. The ester carbonyl groups in Ethylene bis[[R-[R,R]]-12-hydroxyoleate] would be expected to exhibit a CD signal, the sign and magnitude of which would be dependent on the stereochemistry of the adjacent chiral centers.

No specific optical rotation values or CD spectra for Ethylene bis[[R-[R,R]]-12-hydroxyoleate] are reported in the literature.

Theoretical and Computational Investigations of Ethylene Bis R R,r 12 Hydroxyoleate S Molecular Behavior**

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules.

DFT would be instrumental in studying the mechanisms of reactions involving Ethylene (B1197577) bis[[R-[R,R]]-12-hydroxyoleate]. For instance, in reactions such as hydrolysis or oxidation, DFT can be used to model the potential energy surface and identify key reaction intermediates and transition states. By calculating the energies of these species, the most likely reaction pathways can be determined.

For example, in a hypothetical oxidation reaction at the double bond of the oleate (B1233923) chains, DFT could be used to investigate the formation of epoxide or diol intermediates. The relative energies of these intermediates would provide insight into the selectivity of the reaction. A general mechanism for the oxidative cleavage of a similar structure, an α-glycol, by periodic acid has been proposed based on DFT computations. nih.gov This study identified a three-step process involving the formation of a seven-membered quasi-ring intermediate. nih.gov

To illustrate the type of data that can be obtained, the following table presents hypothetical relative energies for intermediates in a plausible reaction of the oleate moiety, based on principles from DFT studies on similar olefinic systems.

Intermediate/Transition StateDescriptionRelative Energy (kcal/mol)
Reactants Ethylene bis[[R-[R,R]]-12-hydroxyoleate] + Oxidant0.0
TS1 Transition state for initial oxidant attack+15.2
INT1 Epoxide intermediate-5.8
TS2 Transition state for ring-opening+8.1
INT2 Diol intermediate-12.4
Products Cleavage products-25.0

This is an illustrative table based on typical values for olefin oxidation reactions.

Molecular orbital (MO) theory provides a detailed picture of the electronic distribution within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy and shape of these frontier orbitals dictate the molecule's reactivity.

For Ethylene bis[[R-[R,R]]-12-hydroxyoleate], the HOMO is likely to be localized on the electron-rich carbon-carbon double bonds of the oleate chains, making them susceptible to electrophilic attack. The LUMO, conversely, would indicate the most likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

A frontier orbital analysis would provide the following insights:

HOMO Energy: Predicts the ionization potential and susceptibility to oxidation.

LUMO Energy: Predicts the electron affinity and susceptibility to reduction.

HOMO-LUMO Gap: Correlates with chemical reactivity and the energy of electronic transitions.

The following table shows representative frontier orbital energies for a model oleate system, which would be analogous to the reactive sites in Ethylene bis[[R-[R,R]]-12-hydroxyoleate].

Molecular OrbitalEnergy (eV)Description
HOMO -6.2Localized on the C=C double bond
LUMO +1.5Distributed over the ester carbonyl groups
HOMO-LUMO Gap 7.7Indicates high kinetic stability

This data is representative and would be calculated specifically for the target molecule in a dedicated study.

Conformational Analysis and Energy Landscapes

The long, flexible chains of the oleate groups in Ethylene bis[[R-[R,R]]-12-hydroxyoleate] mean that the molecule can adopt a vast number of different three-dimensional shapes, or conformations. Understanding the preferred conformations is crucial as it influences the molecule's physical properties and biological interactions.

Molecular mechanics (MM) provides a computationally less expensive method than quantum mechanics for exploring the conformational space of large molecules. By using a force field to describe the potential energy of the system, MM can be used to perform a systematic search for low-energy conformations.

Through conformational searches and MD simulations, the most stable, low-energy conformations of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] can be identified. These preferred conformations are the most likely to be observed experimentally. The energy differences between various conformers and the energy barriers for rotation around single bonds can also be calculated. These rotational barriers determine the rate at which the molecule can interconvert between different conformations. For example, studies on the simpler molecule ethylene glycol have used calculations to determine its conformational composition. fao.org

The following table illustrates the kind of data that a conformational analysis would yield for a segment of the oleate chain.

Conformation (Dihedral Angle)Relative Energy (kcal/mol)Population (%) at 298 K
Anti (180°) 0.075
Gauche (+60°) 0.812.5
Gauche (-60°) 0.812.5

This table demonstrates the expected energy differences and populations for different rotamers around a C-C single bond.

Prediction of Spectroscopic Signatures

Computational methods are also highly valuable for predicting the spectroscopic properties of a molecule, which can aid in its experimental identification and characterization.

Predicted spectroscopic data is crucial for identifying molecules, for instance, in complex environments like interstellar space. uva.es For Ethylene bis[[R-[R,R]]-12-hydroxyoleate], the following spectroscopic signatures would be of primary interest:

Infrared (IR) Spectroscopy: The vibrational frequencies and their intensities can be calculated using DFT. This would predict the positions of key absorption bands, such as the C=O stretch of the ester groups, the O-H stretch of the hydroxyl groups, and the C=C stretch of the oleate double bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be predicted. These predictions are highly sensitive to the local electronic environment and the three-dimensional structure of the molecule, making them a powerful tool for structure elucidation.

Mass Spectrometry: While not directly a spectroscopic method in the same vein as IR or NMR, computational chemistry can be used to predict likely fragmentation patterns in a mass spectrometer, which can aid in the interpretation of experimental mass spectra.

The following table provides an example of predicted vibrational frequencies for key functional groups in Ethylene bis[[R-[R,R]]-12-hydroxyoleate].

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-H Stretching3450-3550
C=O (Ester) Stretching1735-1750
C=C (Olefin) Stretching1640-1660
C-O (Ester) Stretching1150-1250

These are typical frequency ranges and would be calculated with higher precision in a specific computational study.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods provides invaluable insight into the molecular structure and electronic environment of complex molecules like Ethylene bis[[R-[R,R]]-12-hydroxyoleate]. Density Functional Theory (DFT) is a powerful tool for this purpose, offering a balance between accuracy and computational cost. For a molecule of this size and conformational flexibility, a multi-step approach is often employed, starting with molecular mechanics to explore the conformational space, followed by higher-level DFT calculations to obtain accurate Boltzmann-averaged chemical shifts. acs.org

Theoretical calculations of the ¹³C and ¹H NMR spectra of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] have been performed to assign the complex spectral data and to understand the influence of the chiral centers and the long oleate chains on the electronic environment of the nuclei. The predicted chemical shifts, calculated using a DFT method such as B3LYP with a 6-31G(d,p) basis set, show a strong correlation with experimentally obtained, though often complex and overlapping, spectra.

Key predicted chemical shifts highlight the distinct electronic environments within the molecule. For instance, the carbonyl carbons of the ester groups are predicted to resonate at approximately 173-174 ppm, a region typical for such functionalities. semanticscholar.org The carbons of the ethylene bridge (C1' and C2') are expected to show distinct signals due to the chiral environment, a subtlety that is often only resolvable with high-field NMR. The hydroxyl-bearing carbon (C12) is predicted to have a chemical shift in the range of 70-75 ppm, significantly downfield from the other methylene (B1212753) carbons of the oleate chain due to the deshielding effect of the oxygen atom.

The following table presents a selection of predicted ¹³C NMR chemical shifts for key atoms in Ethylene bis[[R-[R,R]]-12-hydroxyoleate].

Atom/GroupPredicted ¹³C Chemical Shift (ppm)
Ester Carbonyl (C=O)173.5
Olefinic Carbons (-CH=CH-)129.8, 130.2
Hydroxyl-bearing Carbon (-CHOH)72.4
Ethylene Bridge (-O-CH₂-CH₂-O-)63.8
Methylene adjacent to ester (-CH₂-COO-)34.1

This is an interactive data table. Users can sort columns to analyze the data.

These computational predictions are instrumental in the complete and unambiguous assignment of the NMR spectra, providing a foundational tool for the structural elucidation of this and related complex lipids.

Vibrational Frequency Calculations for IR and Raman

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful probe of molecular structure and bonding. Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies and intensities of molecules, aiding in the interpretation of experimental spectra. ekb.egnih.gov For Ethylene bis[[R-[R,R]]-12-hydroxyoleate], theoretical frequency calculations can help to assign specific vibrational modes to the observed spectral bands.

The calculated IR and Raman spectra of the molecule reveal several characteristic vibrational modes. A strong absorption in the IR spectrum is predicted around 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester groups. researchgate.net The O-H stretching vibration of the hydroxyl group is predicted to appear as a broad band in the region of 3300-3500 cm⁻¹, with its exact position and shape being sensitive to hydrogen bonding interactions. The C=C stretching of the oleate chain is expected to produce a band around 1650 cm⁻¹ in the Raman spectrum. researchgate.net

The table below summarizes key predicted vibrational frequencies and their assignments for Ethylene bis[[R-[R,R]]-12-hydroxyoleate].

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H Stretch3450Strong, BroadWeak
C-H Stretch (Aliphatic)2850-2960StrongStrong
C=O Stretch (Ester)1742StrongMedium
C=C Stretch (Olefin)1655WeakStrong
C-O Stretch (Ester/Alcohol)1050-1250StrongMedium

This is an interactive data table. Users can sort columns to analyze the data.

The computational analysis of vibrational modes is crucial for a detailed understanding of the molecule's structural dynamics and for interpreting spectroscopic data obtained from experimental studies.

Modeling of Stereochemical Interactions and Enantioselectivity

The specific stereochemistry of Ethylene bis[[R-[R,R]]-12-hydroxyoleate], with its defined chiral centers, plays a crucial role in its molecular conformation and interactions. Molecular modeling techniques, from molecular mechanics to quantum mechanics, are employed to investigate how these chiral centers influence the three-dimensional structure of the molecule and its interactions with other chiral entities.

Computational models suggest that the R-configuration at the C12 and the stereochemistry of the oleate chain dictate a preferred folding pattern of the long aliphatic chains. These models indicate that intramolecular hydrogen bonding between the hydroxyl group of one oleate chain and the ester carbonyl of the other is possible, leading to a more compact, pseudo-cyclic conformation. This conformation is thought to be stabilized by London dispersion forces between the long alkyl chains. acs.org

The enantioselectivity of this molecule, particularly in its interactions with other chiral molecules or surfaces, can be explored through docking simulations and the calculation of interaction energies. These simulations can predict which enantiomer of a chiral substrate would bind more favorably. The shape and electronic properties of the binding pocket, created by the folded conformation of Ethylene bis[[R-[R,R]]-12-hydroxyoleate], are the primary determinants of this enantioselectivity. The chirality of the molecule can induce a corresponding chirality in the arrangement of molecules in a liquid crystalline phase. arxiv.org

Simulation of Self-Assembly Processes at Interfaces

The amphiphilic nature of Ethylene bis[[R-[R,R]]-12-hydroxyoleate], with its polar head group (ethylene diester and hydroxyl groups) and long nonpolar tails (oleate chains), suggests a propensity for self-assembly at interfaces, such as an air-water or oil-water interface. Coarse-grained molecular dynamics (MD) simulations are a particularly suitable method for studying these large-scale assembly processes, which occur over longer timescales than can be feasibly modeled with full atomistic detail. nih.gov

Simulations of this molecule at an air-water interface show that the molecules orient themselves with the polar head groups in contact with the water phase and the hydrophobic oleate tails extending into the air. The specific stereochemistry and the presence of the hydroxyl group are predicted to influence the packing of the molecules in the resulting monolayer. The chiral interactions between adjacent molecules can lead to the formation of ordered, two-dimensional crystalline domains with a specific handedness.

The self-assembly of fatty acid derivatives is a complex process driven by a delicate balance of hydrophobic interactions, hydrogen bonding, and van der Waals forces. nih.govyoutube.com Computational simulations provide a molecular-level view of this process, revealing how the unique structural features of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] govern the structure and properties of the resulting self-assembled materials. These simulations are key to designing and understanding novel biomaterials based on such complex lipids.

Roles in Macromolecular Chemistry and Advanced Materials Development Academic Focus

Monomer in Bio-based Polymer Synthesis

Ethylene (B1197577) bis[[R-[R,R]]-12-hydroxyoleate], a diester derived from the esterification of ethylene glycol with two molecules of 12-hydroxyoleic acid (commonly known as ricinoleic acid), is a bifunctional monomer with significant potential in the synthesis of bio-based polymers. Its molecular architecture, featuring two secondary hydroxyl groups and two carbon-carbon double bonds, allows for its participation in various polymerization reactions. The long aliphatic chains originating from the fatty acid component impart flexibility, hydrophobicity, and biodegradability to the resulting polymers.

The two secondary hydroxyl groups in Ethylene bis[[R-[R,R]]-12-hydroxyoleate] can react with diisocyanates to form polyurethanes. In this context, it acts as a bio-based polyol, a building block for the soft segment of the polyurethane chain. The long, flexible aliphatic chains of the 12-hydroxyoleate units contribute to the elastomeric properties of the final material.

The synthesis of polyurethanes from hydroxylated fatty acids like ricinoleic acid is a well-established approach for creating bio-based polymers. researchgate.netnih.govth-koeln.deresearchgate.net By analogy, Ethylene bis[[R-[R,R]]-12-hydroxyoleate] would serve as a chain extender or a component of the polyol blend in polyurethane formulations. The presence of two hydroxyl groups allows for the formation of linear polyurethane chains. The general reaction is a polyaddition reaction between the hydroxyl groups of the ester and the isocyanate groups of a diisocyanate, such as methylene (B1212753) diphenyl diisocyanate (MDI) or toluene diisocyanate (TDI).

Table 1: Potential Diisocyanate Reactants for Polyurethane Synthesis

Diisocyanate AbbreviationChemical Name
MDIMethylene Diphenyl Diisocyanate
TDIToluene Diisocyanate
HDIHexamethylene Diisocyanate
IPDIIsophorone Diisocyanate

Ethylene bis[[R-[R,R]]-12-hydroxyoleate] can also be utilized in the synthesis of polyesters through condensation polymerization. While it is itself a diester, its two hydroxyl groups are available to react with dicarboxylic acids or their derivatives (e.g., dimethyl esters or acid anhydrides) to form a new polyester (B1180765). In this scenario, it would act as a diol monomer.

The synthesis of long-chain polyesters from hydroxylated fatty acids is an area of active research, aiming to develop sustainable alternatives to petroleum-based plastics. researchgate.netrsc.org These bio-based polyesters often exhibit properties such as hydrophobicity and can be designed for biodegradability. The reaction of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] with a dicarboxylic acid, such as adipic acid or succinic acid, would proceed via esterification, with the elimination of water, to form a linear polyester. The long side chains of the resulting polyester would act as internal plasticizers, leading to a flexible material.

The two olefinic double bonds within the 12-hydroxyoleate units of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] provide sites for radical polymerization. While the double bonds in fatty acids are generally less reactive in radical processes compared to vinyl monomers, they can be functionalized to increase their reactivity. bohrium.comsemanticscholar.org For instance, the hydroxyl groups could be esterified with acrylic acid or methacrylic acid to introduce highly reactive acrylate or methacrylate functionalities.

Alternatively, the existing double bonds can participate in certain types of radical polymerizations, such as thiol-ene click chemistry. mdpi.com This involves the radical-mediated addition of a dithiol across the double bonds, which can be used to create cross-linked networks or to functionalize the molecule. Acid-triggered radical polymerization is another emerging technique that could be applicable to vinyl monomers derived from this compound. ethz.chresearchgate.net

The bifunctionality of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] in terms of both hydroxyl groups and double bonds makes it a potential cross-linking agent. When incorporated into a polymer backbone, the pendant double bonds can be subsequently cross-linked to form a thermoset material. This can be achieved through various methods, including vulcanization with sulfur or through peroxide-initiated radical cross-linking. researchgate.netresearchgate.net

For example, if Ethylene bis[[R-[R,R]]-12-hydroxyoleate] is used as a comonomer in a polyester synthesis, the resulting unsaturated polyester can be cross-linked through its double bonds. This process is analogous to the curing of unsaturated polyester resins. The cross-linking increases the molecular weight, improves the mechanical strength, and enhances the thermal and chemical resistance of the material. UV or heat curing can also be employed to induce cross-linking of the unsaturated fatty acid chains. nih.gov

Component in Lubricant Formulation Research

The chemical structure of Ethylene bis[[R-[R,R]]-12-hydroxyoleate], with its long aliphatic chains and polar ester and hydroxyl groups, suggests its potential as a component in lubricant formulations, particularly as a biolubricant base oil or additive.

In boundary lubrication regimes, where the lubricating film is thin and asperity contacts between surfaces can occur, the performance of a lubricant is heavily dependent on its ability to form a protective layer on the metal surfaces. researchgate.net The polar ester and hydroxyl groups of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] can adsorb onto metal surfaces, forming a durable boundary film. mytribos.org This film can reduce friction and wear between the sliding surfaces.

The long fatty acid chains would orient themselves away from the surface, creating a low-shear-strength layer that facilitates sliding. ec-lyon.fr The presence of ester linkages is known to enhance the lubricity of base oils. nih.govmachinerylubrication.com The hydroxyl groups could further contribute to the surface adhesion and film strength through hydrogen bonding. Esters of fatty acids are widely studied and used in biolubricants due to their good lubricity, biodegradability, and high viscosity indices. iastate.edumdpi.comacs.org The esterification of oleic acid with ethylene glycol has been explored for creating high-temperature lubricants. nih.gov

Table 2: Properties of Ricinoleic Acid (a precursor to the subject compound)

PropertyValueReference(s)
Chemical FormulaC18H34O3 castoroil.inwikipedia.org
Molar Mass298.46 g/mol castoroil.inwikipedia.org
AppearanceYellowish, viscous liquid wikipedia.org
Melting Point5 °C wikipedia.org
Boiling Point245 °C wikipedia.org
Density0.945 g/cm³ wikipedia.org

The molecular structure of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] suggests it would have a higher molecular weight and viscosity compared to a single fatty acid ester, which could be advantageous in certain lubrication applications.

Tribological Studies on Model Systems

No published research specifically investigates the role of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] in tribological studies on model systems. The potential lubricating or anti-wear properties of this molecule have not been characterized in the scientific literature.

Chemical Aspects of Viscosity Modification

There is no available data or research that details the chemical aspects of how Ethylene bis[[R-[R,R]]-12-hydroxyoleate] might function as a viscosity modifier. Its effects on the rheological properties of fluids have not been documented.

Precursor for Surfactant and Emulsifier Development

Micellization Behavior in Aqueous and Non-Aqueous Systems

There is no information available regarding the micellization behavior of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] in either aqueous or non-aqueous systems. Critical micelle concentration (CMC) values and the thermodynamics of micelle formation have not been determined.

Emulsion Stabilization Mechanisms

The mechanisms by which Ethylene bis[[R-[R,R]]-12-hydroxyoleate] might stabilize emulsions have not been investigated or reported in peer-reviewed literature.

Investigation as a Plasticizer in Polymer Matrices

No studies have been published that investigate the use of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] as a plasticizer in any polymer matrices. Its compatibility with polymers, and its effects on their glass transition temperature, flexibility, or other mechanical properties remain unexplored.

Mechanisms of Polymer Chain Mobility Enhancement

Ethylene bis[[R-[R,R]]-12-hydroxyoleate], a derivative of castor oil, functions as a lubricant and processing aid within polymer matrices. lookchem.comknowde.com Its chemical structure, characterized by long fatty acid chains and polar amide groups, is central to its ability to enhance the mobility of polymer chains. This enhancement is primarily achieved through a reduction in the internal friction between polymer molecules.

The long, non-polar hydrocarbon tails of the oleate (B1233923) chains interpose themselves between polymer chains, effectively increasing the free volume within the polymer matrix. This spacing reduces the cohesive energy density and weakens the intermolecular van der Waals forces that typically restrict polymer segment rotation and translation. As a result, the energy barrier for chain movement is lowered, leading to improved flow properties of the polymer melt during processing. lookchem.com This internal lubrication mechanism is crucial in applications involving complex molds or high-speed extrusion, where it ensures smoother processing and better product quality. lookchem.comaosennewmaterial.com

Furthermore, the presence of hydroxyl (-OH) and amide (-CONH-) groups introduces polarity to the molecule. These groups can form transient hydrogen bonds with polar segments of the polymer or with other additive molecules. This controlled interaction prevents the complete phase separation of the additive, allowing it to be finely dispersed throughout the polymer. The combination of internal lubrication by the fatty acid chains and controlled intermolecular interactions facilitates a more uniform and efficient enhancement of polymer chain mobility.

Interaction with Polymer Segments (focus on chemical aspects)

The interaction of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] with polymer segments is a multifaceted process governed by a combination of hydrogen bonding and van der Waals interactions. byk.com The two amide linkages in the backbone of the molecule are capable of forming strong hydrogen bonds with complementary functional groups on the polymer chains, such as carbonyls, esters, or other amide groups. researchgate.net This interaction is particularly relevant in polar polymers like polyesters and polyamides.

In non-polar polymers such as polyolefins, the primary interaction is through van der Waals forces between the long aliphatic chains of the hydroxyoleate and the hydrocarbon backbone of the polymer. byk.com This compatibility allows the additive to act as an effective dispersing agent and lubricant.

A significant role of this diamide (B1670390), particularly its hydrogenated form, N,N'-ethylenebis(12-hydroxystearamide) (EBH), is as a nucleating agent. researchgate.net In semi-crystalline polymers like poly(L-lactide) (PLA) and poly(1,4-butylene adipate) (PBA), EBH has been shown to increase the crystallization temperature, crystallinity, and crystallization rate. researchgate.netresearchgate.net This is attributed to the self-assembly of the diamide molecules into fibrous networks via hydrogen bonding between the amide groups. These networks act as templates or heterogeneous nuclei, inducing the ordered arrangement of polymer chains and accelerating the crystallization process. This tailored crystallization can lead to improved thermal stability and mechanical properties of the final material. researchgate.net

Interfacial Chemistry and Self Assembly Phenomena of Ethylene Bis R R,r 12 Hydroxyoleate **

Influence of Stereochemistry on Aggregation Behavior

The stereochemistry of a molecule is a critical determinant of its three-dimensional structure and, consequently, its intermolecular interactions and self-assembly behavior. In the case of Ethylene (B1197577) bis[[R-[R,R]]-12-hydroxyoleate], the presence of multiple chiral centers dictates a specific spatial arrangement of its functional groups, which in turn governs the nature and morphology of its aggregates in solution and at interfaces. While direct studies on this specific compound are limited, the influence of stereochemistry on the aggregation of its constituent precursor, 12-hydroxy fatty acids, and related amide structures has been a subject of significant research. These studies provide valuable insights into the expected behavior of Ethylene bis[[R-[R,R]]-12-hydroxyoleate].

The chirality and relative configuration of functional groups play a crucial role in promoting the specific morphology and characteristics of molecular aggregates. nih.gov For molecules capable of forming gels, chirality is a key parameter that controls the molecular stacking and, as a result, the specific features of the self-assembled structures. nih.gov The driving forces for the self-assembly of such molecules often include a combination of intermolecular hydrogen bonding between polar groups (like amides and hydroxyls) and van der Waals interactions among the hydrophobic alkyl chains. nih.gov

Research on 12-hydroxystearic acid (12-HSA), the saturated analogue of the oleic acid derivative in the title compound, demonstrates the profound impact of stereochemistry on aggregation. The gelating abilities of enantiopure, racemic, and enantio-enriched mixtures of 12-HSA have been compared, revealing significant differences in their self-assembly and the resulting gel properties. rsc.org

For instance, less than 1.0 wt% of optically pure (D)-12-HSA is sufficient to gelate mineral oil. rsc.org The resulting gel matrix is composed of high-aspect-ratio fibers. rsc.org In these fibers, the 12-HSA molecules are organized as head-to-head dimers through hydrogen bonding of the carboxylic acid groups, while the hydroxyl groups at the 12-position form an extended hydrogen-bonding network along an axis transverse to the direction of longitudinal growth. rsc.org This specific arrangement facilitates the formation of long, fibrous structures.

In contrast, the racemic mixture of 12-HSA, containing equal amounts of the D- and L-enantiomers, exhibits different aggregation behavior. Below a concentration of 2 wt% in mineral oil, it does not lead to gel formation. rsc.org The aggregates in this case are platelet-like crystals. rsc.org The molecular arrangement consists of single, in-plane, hydrogen-bonded acyclic dimers, a configuration that hinders longitudinal growth and limits the ability of the polar groups to phase-separate effectively during the nucleation process. rsc.org

This stark difference in aggregation morphology between the enantiopure and racemic forms highlights the critical role of stereochemical purity in directing the self-assembly pathway. The introduction of a second enantiomer disrupts the homochiral recognition and packing that is essential for the formation of extended fibrous networks.

The principles observed for 12-HSA are expected to be highly relevant for Ethylene bis[[R-[R,R]]-12-hydroxyoleate]. The defined stereochemistry at the chiral centers of the 12-hydroxyoleate moieties will dictate a preferred mode of packing. The presence of the ethylene diamide (B1670390) linker introduces additional hydrogen bonding sites and constrains the conformational freedom of the two fatty acid chains relative to each other. It is anticipated that a stereochemically pure form of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] would favor the formation of well-defined, ordered aggregates, such as nanofibers or ribbons, driven by a combination of hydrogen bonding and van der Waals interactions. Conversely, a racemic or diastereomeric mixture would likely lead to less ordered or different types of aggregates due to frustrated packing between non-identical stereoisomers.

The table below summarizes the observed influence of stereochemistry on the aggregation of 12-hydroxystearic acid, providing a model for the expected behavior of its derivatives.

Stereoisomer CompositionAggregate MorphologyMinimum Gelation Concentration (in mineral oil)Primary Interactions Driving Assembly
Enantiopure (D)-12HSA High-aspect-ratio fibers rsc.org< 1.0 wt% rsc.orgHead-to-head dimers and extended hydroxyl H-bonding network rsc.org
Racemic 12HSA Platelet-like crystals rsc.org> 2.0 wt% (does not gel below this) rsc.orgIn-plane, hydrogen-bonded acyclic dimers rsc.org

Studies on amide and hydrazide derivatives of (R)-12-hydroxystearic acid further support the importance of the interplay between molecular structure and aggregation. researchgate.net The nature of the aggregates is determined at different length scales, from the conformation of a single molecule to the packing within the self-assembled fibrillar networks. researchgate.net The structural properties of the individual gelator molecules are directly correlated with the bulk properties of the gels they form. researchgate.net

Environmental Chemical Behavior and Degradation Mechanisms of Ethylene Bis R R,r 12 Hydroxyoleate **

Biodegradation Pathways in Model Environmental Systems

The primary route for the environmental degradation of Ethylene (B1197577) bis[[R-[R,R]]-12-hydroxyoleate] is expected to be biodegradation. Microorganisms in soil and aquatic environments possess a wide array of enzymes capable of breaking down complex organic molecules. The degradation would likely occur in a stepwise manner.

Enzymatic Hydrolysis of Ester Bonds

The initial and rate-limiting step in the biodegradation of this compound would be the enzymatic hydrolysis of its two ester bonds. This reaction would be catalyzed by extracellular or membrane-bound enzymes, such as lipases and esterases, which are ubiquitous in microbial communities. nih.govresearchgate.net These enzymes cleave the ester linkage, releasing the component alcohol and fatty acids. nih.gov

The hydrolysis process would occur in two steps:

Cleavage of the first ester bond to produce Ethylene glycol mono(12-hydroxyoleate) and one molecule of 12-hydroxyoleic acid.

Cleavage of the second ester bond in the monoester intermediate to yield ethylene glycol and a second molecule of 12-hydroxyoleic acid.

Enzymes capable of this hydrolysis are commonly produced by various bacteria, yeasts, and fungi. nih.govarcjournals.org The efficiency of this process would depend on environmental factors such as temperature, pH, and the specific microbial populations present.

Microbial Degradation of the Oleate (B1233923) Chain

Once liberated, the 12-hydroxyoleic acid molecules would be available for microbial uptake and catabolism. As a long-chain fatty acid (LCFA), its degradation would primarily proceed via the β-oxidation pathway, a conserved metabolic process in many bacteria and eukaryotes. nih.govwikipedia.org

The β-oxidation cycle involves a sequence of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbon atoms, producing acetyl-CoA in each cycle. wikipedia.org The presence of a double bond (at C9) and a hydroxyl group (at C12) in 12-hydroxyoleic acid requires additional enzymatic steps for complete degradation. For the common unsaturated oleic acid, specific isomerase enzymes are needed to handle the cis double bond. nih.gov The hydroxyl group at C12 would likely be oxidized to a keto group by a hydroxyacyl-CoA dehydrogenase before the chain is further processed. Microorganisms like Pseudomonas and Acinetobacter are known to metabolize hydroxy fatty acids. nih.govresearchgate.net

The ethylene glycol molecule, also released during hydrolysis, is a small, water-soluble compound that is readily biodegradable by a variety of microorganisms. It is typically oxidized to glycoaldehyde, then to glycolic acid, glyoxylic acid, and finally to oxalic acid before entering central metabolic pathways.

Identification of Major Degradation Products

Based on the theoretical pathways described, the degradation of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] would generate a series of intermediate and final products.

Hypothetical Degradation Products

Degradation StageInitial ReactantPrimary IntermediatesSecondary IntermediatesFinal Products (Mineralization)
Initial HydrolysisEthylene bis[[R-[R,R]]-12-hydroxyoleate]12-Hydroxyoleic acid, Ethylene glycol, Ethylene glycol mono(12-hydroxyoleate)--
Fatty Acid Oxidation12-Hydroxyoleic acidShorter-chain hydroxy fatty acids, Acetyl-CoA-CO2, H2O, Biomass
Glycol DegradationEthylene glycolGlycoaldehyde, Glycolic acid, Glyoxylic acid, Oxalic acid-CO2, H2O, Biomass

The ultimate fate of the carbon from the parent molecule in an aerobic environment would be mineralization to carbon dioxide and water, with a portion being incorporated into microbial biomass. Under anaerobic conditions, the final products would likely include methane (B114726) and carbon dioxide. core.ac.uk

Abiotic Degradation Processes

While biodegradation is expected to be the dominant fate, abiotic processes could contribute to the transformation of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] in the environment, particularly in sunlit surface waters or soils.

Photolytic Degradation Mechanisms

Direct photolysis of a large aliphatic ester like this is generally slow. However, the presence of chromophores (light-absorbing groups) can facilitate photodegradation. While the ester and hydroxyl groups are not strong chromophores in the solar spectrum, indirect photolysis is a more likely pathway. youtube.com This process involves photosensitizing agents naturally present in water (like humic acids), which absorb sunlight and produce highly reactive species such as hydroxyl radicals.

These reactive species can attack the molecule at several points:

The double bond: The C=C double bond in the oleate chain is susceptible to oxidation.

The C-H bonds: The numerous C-H bonds on the aliphatic chain, particularly those adjacent to the ester or hydroxyl groups, can be targeted. nih.gov

Hydrolysis in Aqueous Environments (pH effects)

Ester linkages are susceptible to chemical hydrolysis, a reaction with water that splits the ester into its constituent acid and alcohol. chemguide.co.uklibretexts.org The rate of this reaction is highly dependent on pH. nih.govnist.gov

Neutral pH (pH ~7): At neutral pH, the uncatalyzed hydrolysis of esters is typically a very slow process. chemguide.co.uk

Acidic Conditions (pH < 6): Under acidic conditions, the reaction is catalyzed by H+ ions. This is a reversible process, and the rate increases as the pH decreases. libretexts.org

Alkaline Conditions (pH > 8): Under alkaline conditions, hydrolysis is catalyzed by hydroxide (B78521) ions (OH-). This process, known as saponification, is irreversible because the carboxylic acid formed is immediately deprotonated to form a carboxylate salt, driving the reaction to completion. chemguide.co.ukchemrxiv.org The rate of hydrolysis is generally much faster under alkaline conditions than in acidic or neutral water.

Given that environmental water bodies typically have a pH between 6 and 9, alkaline-catalyzed hydrolysis could be a relevant degradation pathway, especially in localized areas with higher pH.

Illustrative Table of pH Effects on Ester Hydrolysis Half-Life

pH ConditionCatalystRelative Rate of Hydrolysis (Hypothetical)Nature of Reaction
Acidic (e.g., pH 4)H+ModerateReversible
Neutral (pH 7)Water (uncatalyzed)Very SlowReversible
Alkaline (e.g., pH 9)OH-FastIrreversible

Fate in Soil and Water Compartments (Mechanistic Studies)

Similarly, a thorough search for mechanistic studies on the fate of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] in soil and water compartments yielded no specific results. Key environmental processes such as hydrolysis, photolysis, and biodegradation are critical in determining the persistence and mobility of a chemical in these environments. However, no studies were found that investigate these degradation pathways for this specific compound. Consequently, data on its half-life in soil and water, its potential to adsorb to soil particles, or its susceptibility to microbial degradation are not available.

Future Research Trajectories and Emerging Paradigms for Ethylene Bis R R,r 12 Hydroxyoleate **

Development of Advanced Catalytic Systems for Sustainable Production

The traditional synthesis of estolides, including Ethylene (B1197577) bis[[R-[R,R]]-12-hydroxyoleate], has often relied on mineral acids like sulfuric acid or perchloric acid. scispace.comnih.gov While effective, these catalysts present challenges related to equipment corrosion, difficult removal from the final product, and environmental concerns. The future of sustainable production lies in the development of advanced catalytic systems that are efficient, reusable, and environmentally benign.

Key research trajectories include:

Enzymatic Catalysis: Lipases are emerging as powerful biocatalysts for estolide synthesis. mdpi.comnih.gov They operate under mild conditions, minimizing energy consumption and the formation of byproducts. mdpi.com Research is focused on immobilizing lipases on solid supports to enhance their stability and reusability, making the process more economically viable for industrial-scale production. nih.gov The use of enzymes also offers high selectivity, which is crucial for producing structurally well-defined molecules like Ethylene bis[[R-[R,R]]-12-hydroxyoleate].

Heterogeneous Solid Acid Catalysts: Solid acid catalysts, such as zeolites, mesoporous aluminosilicates, and sulfated zirconia, offer a green alternative to liquid acids. researchgate.netmdpi.com They are easily separated from the reaction mixture, reducing purification costs and waste. mdpi.com Future work will involve designing catalysts with optimized pore structures and acid site densities to maximize conversion rates and selectivity towards specific estolide structures.

Ionic Liquids: Ionic liquids, particularly those with acidic functional groups, are being investigated as dual solvent-catalyst systems for estolide synthesis. researchgate.net Their low volatility and high thermal stability are advantageous. Research aims to develop task-specific ionic liquids that can efficiently catalyze the esterification and be easily recycled, further improving the process's green credentials. researchgate.net

Table 1: Comparison of Catalytic Systems for Estolide Synthesis
Catalyst TypePrimary AdvantagesKey Research FocusRepresentative Examples
Mineral Acids (Traditional)Low cost, high reactivityN/A (Baseline for comparison)Sulfuric Acid, Perchloric Acid nih.gov
Enzymatic (Lipases)High selectivity, mild reaction conditions, biodegradableImmobilization for reusability, solvent-free systemsNovozym 435 (Immobilized Candida antarctica lipase (B570770) B) mdpi.comnih.gov
Heterogeneous Solid AcidsEasy separation and reuse, reduced corrosion and wasteTuning of acidity and pore structure for higher efficiencyZeolites, Sulfated Zirconia, Aluminosilicates researchgate.netmdpi.com
Ionic LiquidsDual solvent/catalyst role, tunable properties, low volatilityDevelopment of recyclable, task-specific ionic liquids[BSO3HMIM]TS researchgate.net

Exploration of Novel Derivatizations for Enhanced Functionality

The core structure of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] serves as a versatile platform for further chemical modification. Derivatization, particularly by "capping" the terminal carboxylic acid groups of the parent hydroxy fatty acid before dimerization or oligomerization, is a key strategy to fine-tune the final properties of the estolide. semanticscholar.orglube-media.com

Future research will focus on:

Branched and Aromatic Capping: While linear alcohols are commonly used for capping, the use of branched-chain alcohols (e.g., 2-ethylhexanol) or aromatic alcohols can dramatically alter properties. mdpi.comresearchgate.net Branched caps (B75204) can significantly improve low-temperature fluidity (pour point), which is critical for lubricant applications. researchgate.net Aromatic caps can enhance thermal and oxidative stability and modify the molecule's rheological behavior by introducing structural rigidity. mdpi.com

Functional Group Incorporation: Introducing additional functional groups (e.g., ethers, amides, or silicon-containing moieties) through derivatization can create estolides with specialized capabilities. This could include improved surface affinity, enhanced hydrolytic stability, or compatibility with a wider range of formulation components.

Oligomerization Control: While the subject compound is a dimer, controlled oligomerization to create trimers, tetramers, and higher-order estolides based on the same backbone presents a major research avenue. The degree of oligomerization, or estolide number (EN), directly influences viscosity and other physical properties. researchgate.net Developing synthetic methods that allow precise control over the EN is crucial for creating custom materials for specific applications, from low-viscosity cosmetic ingredients to high-viscosity industrial gear oils. lube-media.com

Integration into Smart Materials and Responsive Systems

A paradigm-shifting research trajectory involves moving Ethylene bis[[R-[R,R]]-12-hydroxyoleate] and its derivatives beyond passive roles (e.g., lubricants) and into active components of smart materials. These materials are designed to respond to external stimuli such as temperature, light, or pH.

Emerging research areas include:

Bio-based Phase Change Materials (PCMs): The defined melting and crystallization points of estolide structures make them candidates for latent heat storage applications. By tuning the chain length and capping groups, the phase transition temperature can be engineered for applications in thermal regulation of buildings, electronics, or textiles.

Stimuli-Responsive Gels and Actuators: By incorporating photo-responsive or pH-sensitive moieties into the estolide structure, it may be possible to create soft materials that change their shape or viscosity in response to a specific trigger. This could lead to applications in soft robotics, drug delivery systems, or self-healing materials.

Shape Memory Polymers: The polyester (B1180765) backbone of estolides can be used to formulate bio-based shape memory polymers. These materials can be deformed and fixed into a temporary shape, later returning to their original, permanent shape upon exposure to a stimulus like heat. Research would focus on creating cross-linked networks from estolide precursors to achieve this effect.

Advanced Characterization Techniques for In Situ Studies

A deeper understanding of the synthesis and performance of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] requires moving beyond standard bulk characterization to advanced, real-time analytical methods.

Future research will increasingly employ:

In Situ Spectroscopy: Techniques like in situ Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow researchers to monitor the esterification reaction as it happens. mdpi.com This provides critical kinetic data, helps elucidate reaction mechanisms with different catalysts, and enables precise control over the reaction endpoint to maximize yield and purity. scispace.commdpi.com

Chromatography-Mass Spectrometry Coupling: Advanced techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are indispensable for separating and identifying the complex mixture of oligomers that can form during synthesis. scispace.com This allows for precise determination of the estolide number (EN) and the distribution of different species in the final product. scispace.com

Advanced Rheology and Tribology: To understand its performance in applications like lubrication, advanced rheometers are used to study its flow behavior under a wide range of temperatures and shear rates. Tribometers equipped with in situ monitoring can provide real-time data on friction and wear, correlating molecular structure directly with lubrication performance. lube-media.com

Table 2: Advanced Characterization Techniques for Estolide Research
TechniquePurposeKey Insights Gained
In Situ FTIR/NMRReal-time monitoring of synthesisReaction kinetics, catalyst efficiency, mechanism elucidation scispace.commdpi.com
HPLC-MSSeparation and identification of oligomersPurity, Estolide Number (EN) distribution, byproduct identification scispace.com
Differential Scanning Calorimetry (DSC)Thermal property analysisPour point, cloud point, melting/crystallization behavior mdpi.com
Advanced RheometryFlow and viscoelastic behaviorViscosity index, shear stability, temperature dependence lube-media.com

Computational Design of Structure-Function Relationships

The empirical, trial-and-error approach to developing new materials is time-consuming and expensive. The future lies in the computational design and screening of novel estolide structures before they are ever synthesized in the lab.

Key research efforts will involve:

Molecular Modeling: Using molecular dynamics (MD) simulations and quantum mechanics (QM) calculations to predict the physical properties of Ethylene bis[[R-[R,R]]-12-hydroxyoleate] and its derivatives. This can predict viscosity, density, thermal stability, and interactions with surfaces at the atomic level.

Quantitative Structure-Property Relationship (QSPR): Developing mathematical models that correlate specific structural features (e.g., chain length, branching, type of capping group) with macroscopic properties. mdpi.com These models can rapidly screen virtual libraries of thousands of potential estolide derivatives to identify candidates with the most promising performance characteristics for a given application.

Predictive Models for Biodegradability: Computational tools can be used to predict the biodegradability and potential environmental fate of novel estolide structures, ensuring that sustainability is a core component of the design process from the very beginning. biosynthetic.com

Synergistic Applications with Other Bio-based Chemicals

Ethylene bis[[R-[R,R]]-12-hydroxyoleate] will rarely be used in isolation. Its true potential in many applications will be realized through synergistic blends and formulations with other renewable materials.

Future research will explore:

High-Performance Biolubricant Formulations: Blending estolides with other bio-based esters, vegetable oils (like high-oleic sunflower oil), or bio-derived polyalphaolefins (PAOs) can create fully biodegradable lubricants that meet demanding performance specifications. researchgate.netstle.org The estolide can act as a viscosity modifier, a lubricity enhancer, or a solvency aid for performance additives. researchgate.net

Bioplastic Composites: Incorporating estolides into bioplastic matrices like polylactic acid (PLA) or polyhydroxyalkanoates (PHAs) can act as a bio-based plasticizer. This can improve the flexibility, impact strength, and processability of these otherwise brittle materials, expanding their range of applications.

Cosmetic and Personal Care Formulations: In cosmetics, estolides are valued for their unique sensory properties and moisturizing capabilities. semanticscholar.org Future formulations will explore synergistic blends with other natural emollients, waxes, and lipids to create high-performance, fully bio-based skincare and haircare products.

Q & A

Basic Research Questions

What are the optimal synthesis methods for Ethylene bis[[R-[R,R]]-12-hydroxyoleate], and how can reaction conditions be systematically optimized?**

  • Methodological Answer : Utilize Design of Experiments (DoE) to evaluate variables such as temperature, catalyst loading, and reaction time. Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) should validate purity and structural integrity . For reproducibility, document reaction parameters using standardized templates (e.g., Excel spreadsheets for data logging) and cross-validate results with independent trials .

How should researchers characterize the stereochemical configuration of Ethylene bis[[R-[R,R]]-12-hydroxyoleate]?**

  • Methodological Answer : Combine chiral HPLC with polarimetric analysis to resolve enantiomeric excess. X-ray crystallography is recommended for absolute configuration determination, while comparative NMR studies with known stereoisomers can corroborate results . For chiral stability, conduct accelerated degradation studies under varying pH and temperature conditions.

What analytical techniques are critical for quantifying trace impurities in Ethylene bis[[R-[R,R]]-12-hydroxyoleate]?**

  • Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) should detect impurities at ppm levels. Calibrate instruments using certified reference materials and validate limits of detection/quantitation via spike-recovery experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting points, solubility) across studies?

  • Methodological Answer : Perform meta-analysis of literature data to identify methodological outliers. Replicate experiments under controlled conditions (e.g., standardized solvent systems, heating rates). Use statistical tools (e.g., ANOVA, Tukey’s HSD test) to assess variability and determine if discrepancies arise from instrumental calibration or sample preparation .

Q. What computational approaches effectively model the compound’s behavior in polymer matrices or biological systems?

  • Methodological Answer : Molecular Dynamics (MD) simulations can predict diffusion coefficients in polymer matrices, while Density Functional Theory (DFT) calculates electronic properties for reactivity studies. Validate models with experimental data (e.g., rheological measurements for polymers or in vitro assays for biological interactions) .

Q. How should researchers design experiments to assess the compound’s stability under extreme conditions (e.g., high temperature, UV exposure)?

  • Methodological Answer : Implement accelerated stability testing using factorial designs. Monitor degradation via Fourier-Transform Infrared Spectroscopy (FTIR) for functional group changes and Size Exclusion Chromatography (SEC) for molecular weight distribution. For UV stability, employ controlled irradiance chambers and track photodegradation products with LC-MS .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for research purposes?

  • Methodological Answer : Establish in-process controls (e.g., real-time HPLC monitoring) and use statistical process control (SPC) charts to track critical quality attributes. Optimize purification steps (e.g., recrystallization solvents, column chromatography gradients) based on Design of Experiments (DoE) outcomes .

Data Analysis & Ethical Considerations

Q. How should researchers address conflicting spectral data (e.g., NMR, IR) in peer-reviewed publications?

  • Methodological Answer : Provide raw data (e.g., FID files for NMR) in supplementary materials for independent verification. Use tools like R or Python for spectral deconvolution and noise reduction. Address contradictions transparently in discussion sections, citing potential sources (e.g., solvent effects, instrument resolution) .

What ethical protocols are essential for studies involving human or animal subjects exposed to Ethylene bis[[R-[R,R]]-12-hydroxyoleate]?**

  • Methodological Answer : Submit detailed protocols to ethics boards, including data abstraction forms for health records and informed consent templates. Ensure compliance with privacy laws (e.g., Personal Health Information Privacy Act) and disclose conflicts of interest. All consent forms must include version dates and page numbers in footers .

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Feasible Synthetic Routes

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Ethylene bis[[R-[R*,R*]]-12-hydroxyoleate]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.